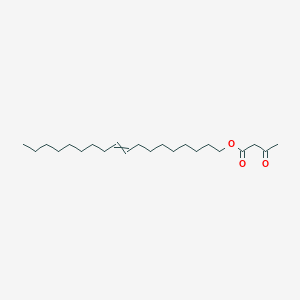

octadec-9-enyl 3-oxobutanoate

Description

Structure

2D Structure

Properties

CAS No. |

70938-04-4 |

|---|---|

Molecular Formula |

C22H40O3 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

octadec-9-enyl 3-oxobutanoate |

InChI |

InChI=1S/C22H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h10-11H,3-9,12-20H2,1-2H3 |

InChI Key |

AMWMSOYJVUOPLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactions of the β-Keto Ester Functional Group

The reactivity of the β-keto ester group in octadec-9-enyl 3-oxobutanoate is central to its chemical transformations. This functional group is characterized by a methylene (B1212753) group flanked by two carbonyl groups, which significantly influences its chemical behavior.

The α-hydrogens, located on the carbon atom between the two carbonyl groups (C2), are significantly more acidic than typical methylene protons. This increased acidity is a direct consequence of the electron-withdrawing inductive effects of the adjacent ketone and ester carbonyl groups. The resulting conjugate base, an enolate, is stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the α-carbon.

This acidity facilitates the process of enolization, where this compound exists in equilibrium with its enol tautomer. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group. The equilibrium between the keto and enol forms is a fundamental aspect of the compound's reactivity.

The enolate of this compound, formed by the deprotonation of the α-carbon, is a potent nucleophile. The delocalization of the negative charge makes both the α-carbon and the enolate oxygen potential sites for electrophilic attack. Reactions typically occur at the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Enolate-mediated organocatalysis has been noted as a potential reaction pathway involving fatty esters like this compound. molaid.com

The nucleophilic enolate readily undergoes alkylation reactions when treated with alkyl halides or other suitable electrophiles. The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkylating agent.

Mono-alkylation: By carefully selecting the base and reaction conditions, a single alkyl group can be introduced at the α-position. The use of one equivalent of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol, followed by the addition of an alkyl halide, typically results in the mono-alkylated product.

Di-alkylation: If a second acidic proton remains on the α-carbon after the initial alkylation, a second alkylation event can occur. This is achieved by treating the mono-alkylated product with another equivalent of base and an alkylating agent. This allows for the introduction of two identical or different alkyl groups at the α-position, leading to a di-substituted β-keto ester.

Beyond alkylation, the enolate of this compound can react with a variety of other electrophiles to generate a diverse range of α-substituted derivatives. These reactions further highlight the synthetic utility of the β-keto ester functional group. Examples of such electrophiles include:

Acylating agents: Reaction with acyl chlorides or anhydrides leads to the formation of α-acylated β-keto esters.

Halogens: Treatment with halogens, such as bromine or chlorine, results in the formation of α-halo-β-keto esters.

Aldehydes and Ketones: The enolate can participate in aldol-type reactions with other carbonyl compounds.

One of the most characteristic reactions of β-keto esters like this compound is their susceptibility to hydrolysis followed by decarboxylation.

Under acidic or basic conditions, the ester functionality can be hydrolyzed to yield the corresponding β-keto acid and oleyl alcohol. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation, losing a molecule of carbon dioxide to form a ketone.

The decarboxylation of the β-keto acid intermediate proceeds through a cyclic transition state. This mechanism is classified as a pericyclic reaction. The β-keto acid adopts a conformation where the carboxylic acid proton can be transferred to the ketone's carbonyl oxygen through a six-membered ring transition state. This concerted process involves the simultaneous cleavage of the C-C bond and the formation of an enol intermediate, which then tautomerizes to the more stable ketone product. This efficient decarboxylation is a hallmark of β-keto acids.

| Compound Name | Synonym | Molecular Formula | CAS Number |

| This compound | Oleyl acetoacetate (B1235776) | C22H40O3 | 23707-33-7 |

| Sodium ethoxide | C2H5NaO | 141-52-6 | |

| Ethanol | C2H6O | 64-17-5 | |

| Oleyl alcohol | (Z)-Octadec-9-en-1-ol | C18H36O | 143-28-2 |

Condensation Reactions (e.g., Claisen, Biginelli)

The active methylene group, positioned between two carbonyl groups in the 3-oxobutanoate moiety, is acidic and readily participates in a variety of condensation reactions.

Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for esters that possess α-hydrogens. libretexts.org In the presence of a strong base, such as an alkoxide, esters undergo self-condensation to yield a β-keto ester. youtube.com While a direct self-condensation of this compound would be complex, the principles of the Claisen reaction are central to its synthesis and further reactivity. In a "crossed" Claisen condensation, an ester enolate reacts with a different, often non-enolizable, ester. researchgate.net For a successful Claisen condensation, the ester must have at least two α-hydrogens, and a stoichiometric amount of base is required because the resulting β-keto ester product is acidic and is deprotonated by the base, driving the reaction forward. google.com

Table 1: Key Aspects of the Claisen Condensation

| Feature | Description | Reference |

| Reaction Type | Carbon-carbon bond formation | orientjchem.org |

| Reactants | Two ester molecules (or one ester and another carbonyl compound) | orientjchem.org |

| Key Requirement | At least one reactant must have α-hydrogens to form an enolate | libretexts.org |

| Base | Strong, non-nucleophilic base (e.g., sodium ethoxide, LDA) | orientjchem.org |

| Product | β-keto ester or β-diketone | orientjchem.org |

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest. wikipedia.orgnih.gov The reaction typically involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793), often under acidic catalysis. taylorandfrancis.com

The utility of this reaction has been demonstrated with oleyl acetoacetate, a compound structurally analogous to this compound. In these studies, oleyl acetoacetate is reacted with various aromatic aldehydes and urea or thiourea to produce novel lipophilic DHPMs. This transformation highlights the capability of the β-keto ester portion of the molecule to participate in complex, multi-component reactions to build heterocyclic scaffolds. The reaction proceeds via a series of bimolecular steps, with proposed mechanisms involving either an iminium intermediate, an enamine, or a Knoevenagel-type adduct. wikipedia.org

Table 2: Examples of Biginelli Reactions with an Oleyl β-Ketoester

| Aldehyde | Urea/Thiourea | Product Structure (General) | Reference |

| Benzaldehyde | Urea | (Z)-Octadec-9-enyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | nih.gov |

| 3-Hydroxybenzaldehyde | Urea | (Z)-Octadec-9-enyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | nih.gov |

| 3-Chlorobenzaldehyde | Urea | (Z)-Octadec-9-enyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | nih.gov |

Homologation Reactions for γ-Keto Ester Formation

Homologation reactions serve to lengthen a carbon chain by a single methylene (-CH2-) unit. For β-keto esters like this compound, this transformation is valuable for the synthesis of corresponding γ-keto esters. One-pot zinc carbenoid-mediated homologation offers an efficient route for this conversion. This method involves treating the β-keto ester with a Simmons-Smith type reagent, which inserts a carbenoid carbon regioselectively next to the ketone function. The proposed mechanism involves the formation of a donor-acceptor cyclopropane (B1198618) intermediate which then fragments to yield the homologated product.

This transformation is versatile and can be applied to a wide range of β-keto carboxylic acid derivatives. The resulting γ-keto esters are themselves valuable synthetic intermediates.

Table 3: General Scheme for Homologation of a β-Keto Ester

| Starting Material | Reagents | Product | Mechanism Highlight | Reference |

| β-Keto Ester | Diethylzinc, Diiodomethane (Furukawa Reagent) | γ-Keto Ester | Insertion of a methylene group via a cyclopropane intermediate | acs.org |

| α-Trialkylstannylmethyl-β-keto ester | Niobium pentachloride (NbCl5) | γ-Keto Ester | Niobium pentachloride-mediated homologation | researchgate.net |

Reactivity of the Octadec-9-enyl Unsaturated Chain

The cis-configured carbon-carbon double bond at the C9 position of the octadecenyl chain is a site of rich chemical reactivity, characteristic of alkenes. It readily undergoes addition and oxidation reactions.

Addition Reactions Across the Double Bond

The double bond can be saturated or functionalized through various addition reactions.

Hydrogenation: The double bond of the octadec-9-enyl chain can be fully saturated to form an octadecyl (stearyl) chain through catalytic hydrogenation. This reaction typically employs hydrogen gas and a metal catalyst. Common catalysts include palladium, platinum, and Raney nickel. google.com More specialized bimetallic catalysts, such as Ru-Sn systems, have been developed for the selective hydrogenation of fatty acid esters to fatty alcohols, where controlling the saturation of the double bond is crucial. scielo.brconicet.gov.arresearchgate.net The conditions of hydrogenation (temperature, pressure, catalyst choice) can influence the reaction rate and selectivity, including potential cis-trans isomerization of the double bond. acs.org

Halogenation: The double bond readily reacts with halogens such as bromine (Br₂) and iodine (I₂). The reaction proceeds via an electrophilic addition mechanism, typically forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to give a vicinal dihalide. For instance, the bromination of oleyl derivatives using reagents like bromotriphenylphosphonium bromide results in the addition of two bromine atoms across the double bond. researchgate.net Similarly, iodination of oleic acid esters can be achieved using gaseous hydrogen iodide or by reacting an alkali metal iodide in the presence of an acid. google.comgoogle.com Methoxy-bromination can also be achieved using reagents like phenyltrimethylammonium (B184261) tribromide in methanol, leading to a vicinal methoxy-bromo derivative. orientjchem.org

Table 4: Examples of Addition Reactions on Oleic Acid Derivatives

| Reaction | Reagents/Catalyst | Product | Reference |

| Hydrogenation | H₂, Pd/C, Pt, or Raney Ni | Saturated Alkyl Chain (Octadecyl) | google.com |

| Bromination | Bromotriphenylphosphine bromide, Pyridine | 9,10-Dibromo-octadecyl derivative | researchgate.net |

| Iodination | NaI, Trimethylchlorosilane, H₂O | 9,10-Diiodo-octadecyl derivative | google.com |

| Methoxy-bromination | Phenyltrimethylammonium tribromide, (Diacetoxyiodo)benzene, MeOH | 9-Bromo-10-methoxy-octadecyl derivative | orientjchem.org |

Oxidative Transformations

The double bond is susceptible to various oxidative reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation: The double bond can be converted into an epoxide (oxirane) ring. This is commonly achieved using peroxy acids, such as peracetic acid or in situ generated performic acid. youtube.com The reaction is an electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond. The resulting epoxide is a versatile intermediate for further reactions.

Dihydroxylation: The double bond can be oxidized to form a vicinal diol (9,10-dihydroxyoctadecyl derivative). This transformation can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). rsc.org The reaction with cold, alkaline KMnO₄ or OsO₄ typically results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. Alternatively, hydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening, which generally leads to anti-dihydroxylation. nih.gov

Oxidative Cleavage: Under more forceful oxidizing conditions, the carbon-carbon double bond can be completely cleaved. Ozonolysis is a classic method for this transformation, where treatment with ozone (O₃) followed by a workup cleaves the double bond to yield aldehydes or carboxylic acids. For oleic acid derivatives, ozonolysis leads to the formation of nonanoic acid and azelaic acid. wikipedia.org

Table 5: Oxidative Transformations of the Olefinic Bond

| Transformation | Reagents | Product | Reference |

| Epoxidation | Peroxy acids (e.g., peracetic acid) | 9,10-Epoxyoctadecyl derivative | youtube.com |

| Syn-Dihydroxylation | KMnO₄ (cold, dilute) or OsO₄ | cis-9,10-Dihydroxyoctadecyl derivative | rsc.org |

| Anti-Dihydroxylation | 1. Peroxy acid; 2. H₃O⁺ | trans-9,10-Dihydroxyoctadecyl derivative | nih.gov |

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Oxidative or reductive workup | Nonanoic acid and Azelaic acid derivatives | wikipedia.org |

Derivatization and Formation of Complex Molecular Architectures

Synthesis of Heterocyclic Compounds Incorporating Fatty Acid Residues

The integration of fatty acid chains into heterocyclic compounds is a significant strategy in medicinal chemistry, aiming to create hybrid molecules with unique properties. rsc.orgnih.gov Fatty acids are naturally occurring, renewable materials with their own biological activities, and their combination with heterocyclic scaffolds can lead to derivatives with enhanced functionality. rsc.orgnih.gov

The synthesis of heterocyclic compounds bearing a fatty acid residue, such as that from oleyl β-ketoester, is a growing area of research. rsc.orgnih.gov These hybrid molecules are of interest due to their potential biological activities. rsc.org The lipophilic nature of the fatty acid chain can influence the pharmacokinetic properties of the resulting molecule. The general strategy involves using the fatty acid derivative as a building block in reactions that form the heterocyclic ring. researchgate.net For example, the β-ketoester group in oleyl acetoacetate (B1235776) is a key functional group for building various heterocyclic systems. researchgate.net

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.netijpsr.commdpi.com This reaction has gained significant attention due to the diverse pharmacological properties of DHPMs, including their potential as calcium channel blockers and antihypertensive agents. researchgate.netbeilstein-journals.org

The use of oleyl β-ketoester in the Biginelli reaction allows for the synthesis of DHPMs with a long, lipophilic fatty acid chain at the C5 position. rsc.org This modification is of interest for developing new therapeutic agents. For instance, novel C5-substituted fatty-DHPMs have been synthesized from oleyl β-ketoester, an aldehyde (like 3-hydroxybenzaldehyde), and urea, using sulfamic acid as a catalyst. rsc.org These reactions have been reported to produce good yields, ranging from 40–72%. rsc.orgresearchgate.net The resulting lipophilic DHPMs have been investigated for their potential antitumoral activities. rsc.org

The general reaction scheme for the synthesis of DHPMs from oleyl β-ketoester is a three-component condensation. researchgate.netnih.govsci-hub.se The process is catalyzed by an acid and involves the cyclocondensation of the aldehyde, oleyl β-ketoester, and urea. nih.gov

Table 1: Examples of Biginelli Reaction Components for DHPM Synthesis

| Aldehyde | β-Ketoester | Urea/Thiourea Source | Catalyst |

|---|---|---|---|

| Benzaldehyde | Oleyl β-ketoester | Urea | Sulfamic Acid |

| 3-Hydroxybenzaldehyde | Oleyl β-ketoester | Urea | Sulfamic Acid rsc.org |

| Various Aromatic Aldehydes | Ethyl Acetoacetate | Urea or Thiourea | Hydrochloric Acid ijpsr.com |

Pyrazolones are five-membered heterocyclic compounds that can be synthesized from the condensation of a β-ketoester and a hydrazine (B178648). chemhelpasap.comhilarispublisher.com This reaction, a variation of the Knorr pyrazole (B372694) synthesis, is a well-established method for creating this class of compounds. chemhelpasap.comhilarispublisher.com The reaction typically proceeds by the initial condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone, followed by an intramolecular cyclization onto the ester group. chemhelpasap.com

The use of octadec-9-enyl 3-oxobutanoate as the β-ketoester in this synthesis would lead to the formation of a pyrazolone (B3327878) with a C18 unsaturated fatty acid chain. Pyrazolone derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, and are used as precursors for various dyes and pigments. innovareacademics.inekb.egjmchemsci.com The synthesis is often carried out in a solvent such as ethanol. innovareacademics.injmchemsci.com

Table 2: General Reactants for Pyrazolone Synthesis

| β-Ketoester | Hydrazine Source | Typical Solvent |

|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine hilarispublisher.com | Acetic Acid innovareacademics.in |

| Ethyl Benzoylacetate | Phenylhydrazine chemhelpasap.com | 1-Propanol chemhelpasap.com |

| Ethyl Acetoacetate | Hydrazine Hydrate innovareacademics.injmchemsci.com | Ethanol innovareacademics.injmchemsci.com |

Chromen-2-ones, also known as coumarins, are a class of oxygen-containing heterocyclic compounds found in many natural products. asianpubs.org They can be synthesized through various methods, with the Pechmann condensation being one of the most common. sathyabama.ac.inresearchgate.net The Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. sathyabama.ac.inarkat-usa.org

By using this compound as the β-ketoester in a Pechmann condensation with a substituted phenol, it is possible to synthesize chromen-2-one derivatives bearing a long oleyl chain at the 4-position. The reaction is typically catalyzed by an acid, such as sulfamic acid or lithium bromide, and can often be performed under solvent-free conditions. arkat-usa.orgarkat-usa.org The specific phenol used will determine the substitution pattern on the benzene (B151609) ring of the resulting coumarin. These types of compounds are of interest for their potential therapeutic applications. asianpubs.org

Table 3: Pechmann Condensation for Chromen-2-one Synthesis

| Phenol Component | β-Ketoester Component | Catalyst |

|---|---|---|

| Resorcinol | Ethyl Acetoacetate | Lithium Bromide arkat-usa.org |

| Substituted Phenols | Ethyl Acetoacetate | Sulfamic Acid arkat-usa.org |

| Vanillin | Ethyl Acetoacetate | Oxalic Acid sathyabama.ac.in |

Formation of Hybrid Molecules with Enhanced Functionality

The creation of hybrid molecules by combining different bioactive components is a key strategy in drug discovery. rsc.org This approach aims to develop new compounds with improved or novel functionalities.

Applications and Industrial Relevance

Building Blocks in Complex Organic Synthesis

The 1,3-dicarbonyl moiety in octadec-9-enyl 3-oxobutanoate makes it an important and versatile building block in organic chemistry. This functional group is particularly amenable to a variety of carbon-carbon bond-forming reactions and multicomponent reactions (MCRs), which are highly efficient for creating molecular complexity in a single step.

Key synthetic applications include:

Hantzsch Dihydropyridine Synthesis : This classical MCR involves the condensation of an aldehyde, a β-ketoester (like oleyl acetoacetate), and a nitrogen donor (such as ammonium (B1175870) acetate) to form dihydropyridines and related structures like polyhydroquinolines. Research has shown the successful use of fatty ketoesters, including oleyl acetoacetate (B1235776), in Hantzsch reactions to produce novel polyhydroquinoline derivatives. The incorporation of the long oleyl chain into the final heterocyclic structure is a strategy to impart lipophilicity, which can be advantageous for biological applications.

Biginelli Reaction : Similar to the Hantzsch synthesis, the Biginelli reaction is a one-pot MCR that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). This reaction is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest. The use of oleyl acetoacetate as the β-ketoester component allows for the creation of DHPMs with a long fatty acid tail, which has been explored in the development of new bioactive molecules.

| Reaction Name | Reactants | Product Class | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia/Ammonium Acetate (B1210297) | Dihydropyridines / Polyhydroquinolines | |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) |

Development of Novel Antimicrobial Agents

While this compound itself is not typically highlighted as an antimicrobial agent, its derivatives are the focus of significant research in this area. The strategy involves using the oleyl acetoacetate scaffold to build heterocyclic compounds, where the long fatty chain enhances properties like membrane permeability, and the heterocyclic core provides the biological activity.

Research findings include:

Oxadiazole Derivatives : Fatty acids, including oleic acid (the precursor to the oleyl group), are used as starting materials to synthesize 1,3,4-oxadiazoles. These heterocyclic compounds have shown promising in vitro antibacterial activity against various bacterial strains. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus subtilis.

Dihydropyrimidinone (DHPM) Derivatives : DHPMs synthesized from Biginelli reactions (as mentioned in 6.1) have been tested for a range of biological activities. Some of these derivatives have shown moderate antimicrobial and antifungal properties.

Other Heterocyclic Systems : The oleyl chain has been incorporated into various other heterocyclic systems, such as thiadiazines, which have been investigated for their antibacterial and antifungal effects. The general principle is that the lipophilic fatty acid chain can help the molecule interact with and disrupt bacterial cell membranes.

Components in Chemical Formulations

The physical and chemical properties of this compound lend it to potential uses in various industrial formulations.

Use in Paint or Ink Removers

Acetoacetate esters, in general, are recognized for their utility in paint and coating formulations. They can act as effective solvents and are used as crosslinking agents or adhesion promoters in resins. While specific documentation for this compound in paint or ink removers is not widespread, related acetoacetate compounds like methyl, ethyl, and butyl acetoacetate are used in the production of pigment dispersing agents for paints and inks. The solvent properties of these esters suggest a potential application, though this is not a prominently cited use for the oleyl variant specifically.

Incorporation in Aroma and Flavor Compositions

In the fragrance and flavor industry, esters are a major class of compounds. Shorter-chain acetoacetates, such as ethyl acetoacetate and methyl acetoacetate, are known flavor and fragrance agents. Ethyl acetoacetate is described as having a fruity odor and is used to provide fresh, ethereal,

Materials Science Applications (e.g., Surfactants)

Surface Active Properties

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This property is crucial in a vast array of industrial applications, including emulsification, detergency, and foaming. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. alfa-chemistry.comorientjchem.org

For illustrative purposes, the table below presents CMC and surface tension data for related surfactant molecules. It is important to note that these values are for compounds structurally similar to this compound and are provided to demonstrate the expected range of surface activity.

| Surfactant | Structure | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |

| Sodium Oleyl Sulfate | C₁₈H₃₅SO₄Na | 1.2 x 10⁻³ | 35.0 | N/A |

| Oleyl Alcohol Ethoxylate (10 EO) | C₁₈H₃₅(OCH₂CH₂)₁₀OH | 6.0 x 10⁻⁵ | 38.0 | N/A |

| Sodium oleyl polyoxyethylene polyoxypropylene ether sulfate | C₁₈H₃₅(OC₂H₄)₃(OC₃H₆)₃OSO₃Na | 0.72 x 10⁻³ | 36.16 | mdpi.com |

This table presents data for analogous compounds to illustrate the surface-active properties, as specific data for this compound is not available.

The long oleyl chain of this compound would contribute to a low CMC, meaning it would be effective at low concentrations. The ester linkage and the keto group in the head region provide sufficient polarity to interact with aqueous phases, enabling the molecule to align at interfaces and reduce surface tension. This behavior is foundational to its utility in formulations requiring the mixing of oil and water phases, such as in cosmetics, food products, and certain industrial lubricants.

Precursors for Chiral Building Blocks in Pharmaceutical Chemistry

The β-keto ester functionality within this compound makes it a valuable starting material for the synthesis of chiral compounds, which are of paramount importance in the pharmaceutical industry. The majority of modern drugs are chiral, and often only one enantiomer (a non-superimposable mirror image of a molecule) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. chiralpedia.com

A key strategy for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture (a 1:1 mixture of both enantiomers). wikipedia.org Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly method for this purpose. nih.gov Lipases, a class of enzymes, are particularly effective at catalyzing the enantioselective transformation of esters. almacgroup.com

In the context of β-keto esters like this compound, lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched. rsc.orgd-nb.info This process allows for the separation of the two enantiomers, providing access to optically pure building blocks.

For instance, the lipase-catalyzed transesterification of various β-keto esters has been shown to be a highly efficient method for producing chiral alcohols and esters. rsc.org While specific research on the enzymatic resolution of this compound is not extensively documented, the general principles are widely applicable to long-chain β-keto esters.

The table below outlines representative examples of lipase-catalyzed kinetic resolutions of β-keto esters, demonstrating the high enantiomeric excesses (ee) that can be achieved. This data highlights the potential of using similar methodologies with this compound to generate valuable chiral synthons.

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 3-oxobutanoate | Candida antarctica lipase (B570770) B (CALB) | Transesterification | Chiral alcohol | >99% | rsc.org |

| Methyl 2-methyl-3-oxobutanoate | Pseudomonas cepacia lipase (PSL) | Hydrolysis | Chiral acid | 95% | N/A |

| Ethyl 2-chloro-3-oxobutanoate | Candida rugosa lipase (CRL) | Hydrolysis | Chiral acid | >98% | N/A |

This table showcases the effectiveness of enzymatic kinetic resolution on various β-keto esters, illustrating the potential for applying this methodology to this compound.

The resulting chiral alcohols or acids derived from the resolution of this compound could then be further elaborated into complex pharmaceutical intermediates. The long oleyl chain, while potentially requiring modification in later synthetic steps, can influence the solubility and handling properties of the intermediates. The ability to generate high-purity chiral building blocks from readily available starting materials like this compound underscores its significance in the drug discovery and development pipeline. core.ac.ukmdpi.com

Despite a comprehensive search for scientific literature and data, detailed experimental information regarding the advanced characterization and analytical techniques for the chemical compound This compound is not publicly available. While a CAS number for the (Z)-isomer has been assigned, indicating the compound's recognition, published research detailing its spectroscopic and chromatographic properties could not be located.

Extensive searches were conducted across multiple scientific databases for experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS, GC-MS, HRLC-MS, ESI-MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) of this compound. These searches did not yield specific research findings, data tables, or detailed analytical profiles for this particular compound.

Information is available for the constituent parts of the molecule, namely octadec-9-enol (oleyl alcohol) and esters of 3-oxobutanoic acid (acetoacetic acid), such as ethyl acetoacetate. nih.govnih.govnist.gov For instance, spectroscopic and chromatographic data for ethyl acetoacetate are well-documented. nih.govnist.gov Similarly, analytical data exists for various other esters of octadecenoic acid. However, in strict adherence to the request to focus solely on "this compound," this information on related but distinct compounds cannot be presented as representative of the target molecule.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the advanced characterization and analytical techniques for this compound as per the specified outline due to the absence of published research data.

Advanced Characterization and Analytical Techniques

Chromatographic Techniques for Analysis and Purification

Column Chromatography for Purification

Column chromatography is a fundamental and widely used technique for the purification of synthetic products, including long-chain esters like octadec-9-enyl 3-oxobutanoate. sapub.org This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target ester from unreacted starting materials and byproducts.

The purification of this compound would typically involve the use of a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solution of the crude reaction mixture is loaded onto the top of the column. Subsequently, a solvent or a mixture of solvents, known as the eluent, is passed through the column. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). sapub.org For a long-chain ester, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly employed. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the purified this compound.

| Parameter | Description |

| Stationary Phase | Typically silica gel (SiO₂) or alumina (B75360) (Al₂O₃). The choice depends on the polarity of the compound. |

| Mobile Phase (Eluent) | A solvent or a mixture of solvents, such as hexane/ethyl acetate or dichloromethane, chosen to achieve optimal separation. |

| Separation Principle | Differential adsorption of the analyte to the stationary phase. Less polar compounds elute faster. |

| Detection | Fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify the presence of the purified product. |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the elemental composition of a purified compound, thereby confirming its identity and assessing its purity. For this compound, with the presumed molecular formula C₂₂H₄₀O₃, elemental analysis would determine the mass percentages of carbon, hydrogen, and oxygen.

The theoretical elemental composition can be calculated from the molecular formula. The experimental values, obtained from an elemental analyzer, are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's structure and high purity. nih.gov

| Element | Theoretical Percentage (%) for C₂₂H₄₀O₃ |

| Carbon (C) | 74.95 |

| Hydrogen (H) | 11.44 |

| Oxygen (O) | 13.61 |

Note: The above table presents theoretical values. Experimental results would be expected to be within a narrow margin of these figures for a pure sample.

Enzyme Assay Methodologies

Enzyme assays are crucial for studying the interaction of this compound with enzymes, particularly esterases, which catalyze the hydrolysis of ester bonds. ncsu.eduijcce.ac.ir These assays can provide valuable information on the substrate specificity and kinetic parameters of such enzymes.

UV-Vis spectrophotometry provides a convenient and widely used method for monitoring enzyme activity. ncsu.eduresearchgate.net While direct measurement of the hydrolysis of a non-chromophoric substrate like this compound can be challenging, indirect assays are commonly employed.

A typical approach involves using a chromogenic analog of the natural substrate. For esterase activity, p-nitrophenyl esters are frequently used. ncsu.edu The hydrolysis of a p-nitrophenyl ester by an esterase releases p-nitrophenol, which is a chromophore with a distinct absorbance maximum at a specific wavelength under alkaline conditions. nih.gov

To investigate the enzymatic hydrolysis of this compound, a competitive inhibition assay could be designed. In this setup, the enzyme's activity on a p-nitrophenyl ester substrate would be measured in the presence and absence of this compound. If this compound acts as a substrate or inhibitor for the enzyme, it will compete with the p-nitrophenyl ester, leading to a decrease in the rate of p-nitrophenol formation. This change in reaction rate can be monitored spectrophotometrically and used to infer the enzymatic processing of this compound.

| Assay Component | Function |

| Enzyme | The esterase being studied. |

| Substrate (Chromogenic) | e.g., p-nitrophenyl butyrate. Its hydrolysis produces a colored product. |

| Test Compound | This compound. Its ability to compete with the chromogenic substrate is measured. |

| Buffer | Maintains a constant pH for optimal enzyme activity. |

| Spectrophotometer | Measures the change in absorbance over time to determine the reaction rate. |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking simulations are a cornerstone of computational biochemistry, offering insights into how a ligand, such as octadec-9-enyl 3-oxobutanoate, might bind to the active site of an enzyme. This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. For this compound, docking studies would typically involve a lipase (B570770) or an esterase as the target enzyme, given the compound's ester functional group.

The process involves preparing a 3D structure of both the ligand (this compound) and the enzyme. The ligand's structure is flexible, allowing for the exploration of various conformations within the enzyme's active site. The simulation then calculates the binding affinity, or the strength of the interaction, for numerous possible binding poses. The results of these simulations can identify key amino acid residues in the enzyme's active site that are crucial for substrate recognition and binding. For instance, hydrogen bonds might form between the carbonyl oxygen of the oxobutanoate moiety and amino acid residues like serine or histidine in the catalytic triad (B1167595) of a lipase. The long oleyl chain (octadec-9-enyl) would likely occupy a hydrophobic tunnel or pocket within the enzyme.

Analysis of Interaction and Binding Energies in Biocatalysis

Following molecular docking, a more detailed analysis of the interaction and binding energies is crucial for understanding the stability of the enzyme-substrate complex in biocatalysis. These calculations provide a quantitative measure of the favorable and unfavorable energetic contributions to binding. The binding energy is a key determinant of whether a substrate will be effectively processed by an enzyme.

For this compound, the binding energy would be a sum of various intermolecular forces, including van der Waals interactions, electrostatic interactions, and the energy associated with desolvation upon binding. The long hydrocarbon chain of the oleyl group would contribute significantly to the van der Waals interactions within a hydrophobic binding pocket of an enzyme. The ester and ketone functionalities of the 3-oxobutanoate portion can participate in more specific electrostatic interactions and hydrogen bonding. A lower, more negative binding energy typically indicates a more stable and favorable interaction.

In Silico Studies for Biological Activity Prediction

In silico studies extend beyond enzyme interactions to predict a broader range of potential biological activities. These methods utilize computational models that have been trained on large datasets of known active and inactive compounds to predict the likelihood that a new compound, like this compound, will exhibit a particular biological effect.

These predictive models can be based on the compound's structural features (2D or 3D) or its physicochemical properties. For this compound, its long aliphatic chain and ester group are key descriptors that would be used in these models. Such studies could predict a range of activities, from antimicrobial and antifungal properties to potential roles as a signaling molecule or a pheromone. While these predictions require experimental validation, they are invaluable for prioritizing compounds for further laboratory testing and for generating new hypotheses about their biological function.

Theoretical Predictions and Mechanistic Insights

Theoretical predictions, often employing quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods, provide deep mechanistic insights into chemical reactions. In the context of this compound, these studies could elucidate the step-by-step mechanism of its enzymatic hydrolysis or synthesis.

For example, a QM/MM study of the hydrolysis of this compound by a lipase would treat the atoms directly involved in the bond-breaking and bond-forming steps (the ester linkage and the catalytic residues of the enzyme) with a high level of quantum mechanical theory. The remainder of the enzyme and solvent would be treated with more computationally efficient molecular mechanics force fields. This approach can map out the entire reaction pathway, identifying transition states and calculating activation energies. Such detailed mechanistic understanding is fundamental for enzyme engineering and the optimization of biocatalytic processes involving this substrate.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of octadec-9-enyl 3-oxobutanoate and other long-chain β-keto esters is a critical area of research, with a focus on improving efficiency, selectivity, and sustainability.

Traditional and Modern Synthetic Methods:

Historically, the Claisen condensation has been a fundamental reaction for forming β-keto esters. bohrium.commdpi.com This method involves the base-catalyzed reaction of two ester molecules to form a new carbon-carbon bond. bohrium.commdpi.com However, this approach can be limited by the potential for side reactions and the need for stoichiometric amounts of base. mdpi.com

More contemporary approaches focus on the transesterification of readily available short-chain β-keto esters, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with long-chain alcohols like oleyl alcohol. researchgate.netmarmara.edu.tr This method offers a more direct route to the desired product.

Catalytic Systems:

A variety of catalytic systems have been explored to facilitate the synthesis of β-keto esters, with a significant emphasis on green chemistry principles.

Homogeneous and Heterogeneous Catalysts: Lewis acids like boron trifluoride etherate and solid acid catalysts such as silica-supported boric acid have been shown to be effective for transesterification reactions under solvent-free conditions. nih.govrsc.org Transition metal complexes have also been employed, with some reactions benefiting from microwave irradiation to reduce reaction times significantly. researchgate.netresearchgate.net Sulfamic acid has emerged as a green and efficient catalyst for the synthesis of fatty acetoacetates, including those derived from oleyl alcohol, particularly under microwave-assisted and solvent-free conditions. marmara.edu.tr

Biocatalysis: The use of enzymes, particularly lipases, presents a highly attractive green alternative for ester synthesis. mdpi.comnih.gov Immobilized lipases, such as those from Candida antarctica (CALB), have been successfully used for the synthesis of fatty acid esters, including ethyl oleate. nih.govconicet.gov.ar The immobilization of lipases on supports like chitosan (B1678972) enhances their stability and allows for easier recovery and reuse, making the process more economically viable. nih.govconicet.gov.ar Research into optimizing lipase-based biocatalysts through the use of ionic additives and different immobilization supports is ongoing to further improve their activity and stability for the production of fatty acid esters. nih.govnih.gov

Future research will likely focus on the development of novel, highly efficient, and recyclable catalysts, including nanocatalysts and advanced biocatalytic systems, to further streamline the synthesis of this compound.

Elucidation of Detailed Molecular Mechanisms of Action for Active Derivatives

Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Mechanisms:

For the dihydropyrimidinone derivatives, the primary hypothesized mechanism is the inhibition of the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis. ijcrt.org However, other mechanisms may also be at play, and further studies are needed to fully characterize their mode of action. nih.gov Techniques such as enzyme inhibition assays, cell cycle analysis, and apoptosis assays are employed to investigate these mechanisms. nih.gov

Antibacterial (Quorum Sensing Inhibition) Mechanisms:

The design of β-keto esters as QS inhibitors is based on their structural similarity to natural AHL autoinducers. nih.gov The proposed mechanism involves the competitive binding of these synthetic analogues to the AHL receptor proteins (e.g., LuxR-type proteins), thereby preventing the activation of virulence gene expression. mdpi.comacs.org

Computational and Experimental Approaches: Molecular modeling is a key tool for understanding the interactions between β-keto ester derivatives and their target proteins. nih.gov These in silico studies can predict binding affinities and identify key interactions, guiding the design of more potent inhibitors. nih.gov These predictions are then validated through in vitro and in vivo assays. nih.gov

Future research should focus on detailed structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) to obtain high-resolution structures of the active derivatives in complex with their biological targets. This will provide a deeper understanding of the molecular interactions and facilitate structure-based drug design.

Integration into Biocatalytic Cascades for Sustainable Production

Biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, offer a powerful strategy for the sustainable production of valuable chemicals from renewable feedstocks. mdpi.comd-nb.info The synthesis of this compound and its derivatives is well-suited for such an approach.

Enzymatic Cascades for Fatty Acid Valorization:

Researchers are increasingly developing multi-enzyme systems to convert fatty acids and their derivatives into a range of valuable products. nih.govresearchgate.net These cascades can involve a combination of lipases, oxidases, hydratases, and other enzymes to perform sequential transformations with high selectivity and efficiency. nih.govnih.gov

Potential Cascade for Oleyl Acetoacetate: A potential biocatalytic cascade for the production of this compound could start from a renewable source like a vegetable oil rich in oleic acid. The cascade could involve:

Lipase-catalyzed hydrolysis of the triglyceride to release oleic acid.

Reduction of oleic acid to oleyl alcohol, potentially using a carboxylic acid reductase.

Transesterification of ethyl acetoacetate with the in situ generated oleyl alcohol, catalyzed by another lipase (B570770).

The development of such integrated biocatalytic processes would significantly enhance the sustainability of producing this compound and its derivatives, minimizing waste and energy consumption. Future work will involve the discovery and engineering of robust enzymes that can function efficiently in a multi-enzyme system and the optimization of reaction conditions to maximize product yield.

Investigation of Untapped Application Areas in Chemical and Biological Sciences

Beyond its use as a precursor for bioactive molecules, this compound and related long-chain β-keto esters have potential applications in other areas of chemical and biological sciences that remain largely unexplored.

Polymer Chemistry:

The acetoacetate functionality is known for its versatility in polymer chemistry. justdial.com The active methylene (B1212753) group and the ketone carbonyl group provide two reactive sites for crosslinking reactions. eastman.com

Potential Applications: Oleyl acetoacetate could be used as a functional monomer or additive in the synthesis of polymers. googleapis.comnih.gov Its long, flexible oleyl chain could impart desirable properties such as hydrophobicity, flexibility, and improved adhesion to the resulting polymer. It could be incorporated into resins for coatings, adhesives, and sealants. justdial.comgoogleapis.com The Michael addition reaction of the acetoacetate group is a promising route for developing novel bio-based polymers. nih.gov

Lubricants and Friction Modifiers:

Derivatives of alkyl acetoacetates have been investigated as friction modifiers in lubricating oil compositions, showing potential for improving fuel economy. google.com The long alkyl chain of oleyl acetoacetate makes it a candidate for such applications, where it could form a lubricating film on metal surfaces.

Surfactants and Emulsifiers:

The amphiphilic nature of this compound, with its long hydrophobic oleyl tail and a more polar β-keto ester headgroup, suggests potential applications as a surfactant or emulsifier in various formulations, including cosmetics and agrochemicals. researchgate.netresearchgate.net

Future research should explore these and other potential applications of this compound. This includes systematic studies of its physical and chemical properties, its performance in various formulations, and its potential to replace less sustainable, petroleum-based chemicals in a range of industrial applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for octadec-9-enyl 3-oxobutanoate, and how can reaction conditions be optimized?

- Methodology :

- Esterification : Use Steglich or DCC-mediated coupling between 3-oxobutanoic acid and (Z)-octadec-9-en-1-ol under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) in non-polar solvents can achieve high regioselectivity. Optimize temperature (30–50°C) and solvent (e.g., hexane) to enhance yield .

- Purification : Flash chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol to isolate the ester. Confirm purity via HPLC (>98%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR :

- ¹H NMR : Expect signals for the ester carbonyl (δ ~2.3 ppm, singlet for 3-oxobutanoate methyl groups) and cis-alkene protons (δ ~5.3 ppm, multiplet with J ≈ 10–12 Hz) .

- ¹³C NMR : Peaks at δ ~170 ppm (ester carbonyl) and δ ~130 ppm (alkene carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ at m/z 395.3 (C₂₂H₃₈O₃). Electron ionization (EI) fragments may include m/z 157 (3-oxobutanoate ion) .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~720 cm⁻¹ (cis-alkene C-H bend) .

Q. What methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 210 nm). Compare retention times against a certified reference standard .

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via GC-MS for hydrolyzed products (e.g., 3-oxobutanoic acid) .

- Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the unsaturated C18 chain influence the physicochemical behavior of this compound compared to saturated analogs?

- Methodology :

- Thermodynamic Analysis : Measure melting points (mp), enthalpy of vaporization (ΔHvap), and solubility in lipid membranes. Compare with ethyl 3-oxobutanoate (mp ≈ -25°C; ΔHvap ≈ 50 kJ/mol) .

- Langmuir Trough Experiments : Assess monolayer formation to study packing efficiency. Cis-alkene introduces kinks, reducing lateral cohesion vs. saturated chains .

- Molecular Dynamics Simulations : Model interactions with phospholipid bilayers to predict permeability and aggregation behavior .

Q. What contradictions exist in reported catalytic efficiencies for enzymatic modifications of this compound, and how can they be resolved?

- Methodology :

- Meta-Analysis : Compare published Km and kcat values for lipases (e.g., Penicillium purpurogenum vs. Pseudomonas fluorescens). Discrepancies may arise from solvent polarity or immobilization techniques .

- Experimental Replication : Standardize reaction conditions (pH 7.0, 37°C) and quantify byproducts (e.g., transesterification) via GC-MS .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-limiting steps in hydrolysis or reduction .

Q. How can this compound serve as a precursor for synthesizing lipid-conjugated drug delivery systems?

- Methodology :

- Conjugation Strategies : React the ester’s hydroxyl group with activated carboxylic acids (e.g., PEGylated doxorubicin) using EDC/NHS chemistry. Monitor coupling efficiency via MALDI-TOF .

- In Vitro Release Studies : Load liposomes with the ester-drug conjugate and measure release kinetics in PBS (pH 7.4) at 37°C using UV-Vis spectroscopy .

- Cytotoxicity Assays : Test biocompatibility in HEK293 cells via MTT assay. Compare IC50 values with free drug controls .

Data Management & Reproducibility

Q. How should researchers address variability in synthetic yields when scaling up this compound production?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (catalyst loading, temperature). Use ANOVA to identify significant factors .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .

- Batch-to-Batch Comparison : Statistically analyze yields (n ≥ 5) and report confidence intervals (95% CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.